molecular formula C4H6O3 B3052688 2-(hydroxymethyl)prop-2-enoic acid CAS No. 4370-80-3

2-(hydroxymethyl)prop-2-enoic acid

Cat. No.: B3052688
CAS No.: 4370-80-3
M. Wt: 102.09 g/mol
InChI Key: AAMTXHVZOHPPQR-UHFFFAOYSA-N
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Description

2-(hydroxymethyl)prop-2-enoic acid, also known as 2-(hydroxymethyl)acrylic acid, is an organic compound with the molecular formula C4H6O3. It is a derivative of acrylic acid, where a hydroxymethyl group is attached to the second carbon of the prop-2-enoic acid structure. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(hydroxymethyl)prop-2-enoic acid can be achieved through several methods. One common approach involves the reaction of formaldehyde with acrylic acid under basic conditions. The reaction proceeds via a nucleophilic addition mechanism, where the hydroxymethyl group is introduced to the acrylic acid molecule .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products. Catalysts and solvents may be used to enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(hydroxymethyl)prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(hydroxymethyl)prop-2-enoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(hydroxymethyl)prop-2-enoic acid is unique due to the presence of both a hydroxymethyl group and a double bond in its structure. This combination allows for a wide range of chemical reactivity and applications, making it a versatile compound in various fields of research and industry .

Properties

IUPAC Name

2-(hydroxymethyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3/c1-3(2-5)4(6)7/h5H,1-2H2,(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMTXHVZOHPPQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

75750-58-2
Details Compound: Poly(β-hydroxymethacrylic acid)
Record name Poly(β-hydroxymethacrylic acid)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75750-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70195912
Record name Acrylic acid, 2-(hydroxymethyl)- (7CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4370-80-3
Record name 2-(Hydroxymethyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4370-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-(hydroxymethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004370803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acrylic acid, 2-(hydroxymethyl)- (7CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(hydroxymethyl)prop-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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